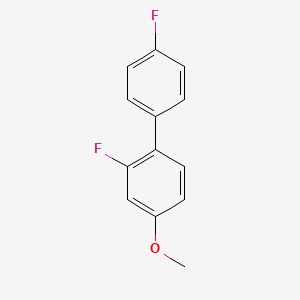
2,4'-Difluoro-4-methoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with two fluorine atoms and one methoxy group attached to the rings
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4’-Difluoro-4-methoxybiphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of 2,4’-Difluoro-4-methoxybiphenyl may involve similar coupling reactions, optimized for large-scale synthesis. The use of efficient catalysts and reaction conditions ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,4’-Difluoro-4-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced under specific conditions to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2,4’-Difluoro-4-hydroxybiphenyl, while substitution reactions can produce various derivatives with different functional groups .
科学研究应用
2,4’-Difluoro-4-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in the study of biological systems and interactions, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential as a drug candidate or as a component in drug delivery systems is ongoing.
Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties
作用机制
The mechanism by which 2,4’-Difluoro-4-methoxybiphenyl exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorine and methoxy groups. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
相似化合物的比较
Similar Compounds
2,4’-Difluorobiphenyl: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-Methoxybiphenyl: Lacks the fluorine atoms, which can affect its chemical stability and interactions with biological targets.
2,4’-Dichloro-4-methoxybiphenyl: Contains chlorine atoms instead of fluorine, leading to different chemical and physical properties
Uniqueness
2,4’-Difluoro-4-methoxybiphenyl is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry .
属性
CAS 编号 |
1214346-71-0 |
|---|---|
分子式 |
C13H10F2O |
分子量 |
220.21 g/mol |
IUPAC 名称 |
2-fluoro-1-(4-fluorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H10F2O/c1-16-11-6-7-12(13(15)8-11)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI 键 |
XPKWWJVQTYOFHE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
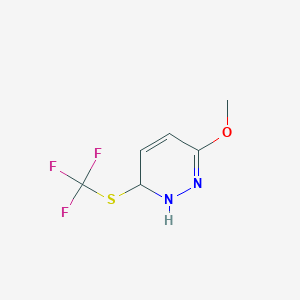
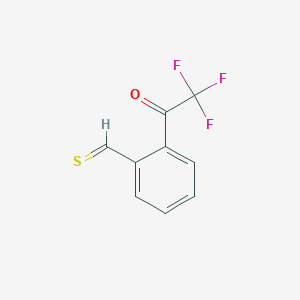
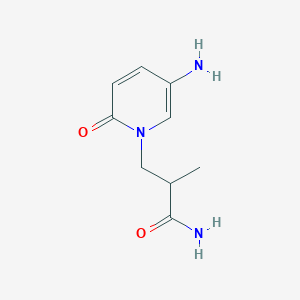
![N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidin-2-amine](/img/structure/B13091860.png)
![2-[(Azetidin-3-yloxy)methyl]-1H-imidazole](/img/structure/B13091877.png)
![1,3-Propanediol, 2-[(6-amino-9H-purin-9-yl)methoxy]-](/img/structure/B13091885.png)
![10-[(3-hydroxyphenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B13091886.png)
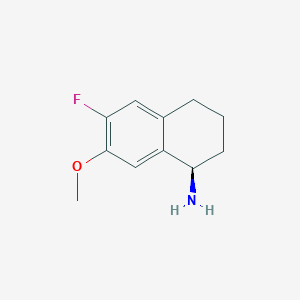

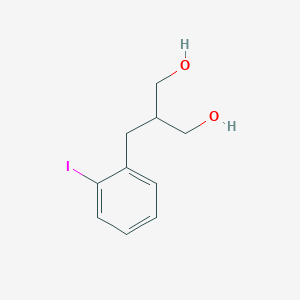
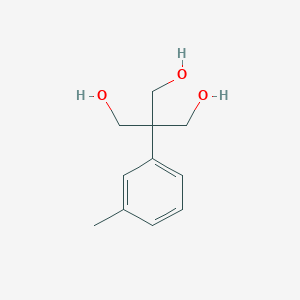
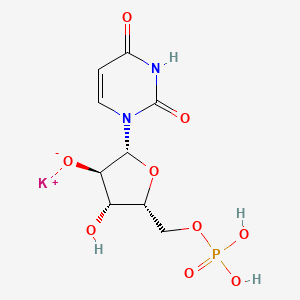
![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
